Cas no 151490-40-3 (Methyl (1-methylindolyl)-3-glyoxylate)

Methyl (1-methylindolyl)-3-glyoxylate is a versatile organic compound featuring a methylindolyl substituent and a glyoxylate moiety. This compound exhibits unique chemical properties, including potent reactivity and versatility in various synthetic applications. Its structural complexity and functionality make it an attractive intermediate for the synthesis of biologically active molecules and pharmaceuticals.
Methyl (1-methylindolyl)-3-glyoxylate structure
151490-40-3 structure
Product Name:Methyl (1-methylindolyl)-3-glyoxylate
CAS No:151490-40-3
MF:C12H11NO3
MW:217.220643281937
CID:99524
PubChem ID:24874518
Update Time:2025-07-21

Methyl (1-methylindolyl)-3-glyoxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-aceticacid, 1-methyl-a-oxo-,methyl ester
    • 2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETIC ACID METHYL ESTER
    • Methyl (1-methylindolyl)-3-glyoxylate
    • methyl 2-(1-methylindol-3-yl)-2-oxoacetate
    • (1-methyl-1H-indol-3-yl)oxoacetic acid methylester
    • methyl (1-methyl-1H-indol-3-yl)(oxo)acetate
    • methyl (1-methyl-indol-3-yl)-glyoxylate
    • methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate
    • methyl 3-(1-methylindolyl)glyoxylate
    • methyl N-methyl indole-3-glyoxylate
    • METHYL (1-METHYLINDOLYL-3)-GLYOXYLATE, 9
    • METHYL 2-(1-METHYL-1H-INDOLE-3-YL)-2-OXOACETATE
    • Methyl (1-methylindolyl)-3-glyoxylate 97%
    • J-008811
    • SBHIWUQNUXJUMN-UHFFFAOYSA-N
    • 151490-40-3
    • FT-0643472
    • Methyl (1-methylindolyl)-3-glyoxylate, 97%
    • 2-(1-methylindole-3-yl)-2-oxoacetic acid, methyl ester
    • SCHEMBL990668
    • DTXSID30403449
    • A809179
    • (1-methyl-1H-indol-3-yl)-oxo-acetic acid methyl ester
    • DB-043098
    • MDL: MFCD02683553
    • Inchi: 1S/C12H11NO3/c1-13-7-9(11(14)12(15)16-2)8-5-3-4-6-10(8)13/h3-7H,1-2H3
    • InChI Key: SBHIWUQNUXJUMN-UHFFFAOYSA-N
    • SMILES: O=C(C(=O)OC)C1=CN(C)C2C=CC=CC=21

Computed Properties

  • Exact Mass: 217.07400
  • Monoisotopic Mass: 217.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 48.3

Experimental Properties

  • Color/Form: solid
  • Density: 1.21
  • Melting Point: 96-100 °C (lit.)
  • Boiling Point: 369.9°C at 760 mmHg
  • Flash Point: 177.5°C
  • Refractive Index: 1.578
  • PSA: 48.30000
  • LogP: 1.53400
  • Solubility: Not determined

Methyl (1-methylindolyl)-3-glyoxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

Methyl (1-methylindolyl)-3-glyoxylate Pricemore >>

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Methyl (1-methylindolyl)-3-glyoxylate Related Literature

Additional information on Methyl (1-methylindolyl)-3-glyoxylate

Methyl (1-methylindolyl)-3-glyoxylate: An Overview of a Promising Compound in Chemical and Pharmaceutical Research

Methyl (1-methylindolyl)-3-glyoxylate (CAS No. 151490-40-3) is a unique and intriguing compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its distinctive molecular structure, holds potential applications in various areas, including drug development, organic synthesis, and biochemical studies. This article aims to provide a comprehensive overview of Methyl (1-methylindolyl)-3-glyoxylate, highlighting its chemical properties, biological activities, and recent research advancements.

Chemical Structure and Properties

Methyl (1-methylindolyl)-3-glyoxylate is a derivative of indole, a heterocyclic aromatic organic compound. The molecule consists of an indole ring substituted with a methyl group at the 1-position and a glyoxylate moiety attached to the 3-position. The glyoxylate group is a dicarbonyl functional group that imparts unique reactivity and stability to the compound. The molecular formula of Methyl (1-methylindolyl)-3-glyoxylate is C10H9NO4, with a molecular weight of approximately 207.18 g/mol.

The physical properties of Methyl (1-methylindolyl)-3-glyoxylate include its solubility in polar solvents such as water and methanol. It is relatively stable under standard laboratory conditions but can undergo various chemical reactions under specific conditions, making it a valuable intermediate in organic synthesis. The compound's stability and reactivity are influenced by its functional groups, particularly the glyoxylate moiety, which can participate in nucleophilic addition reactions, condensation reactions, and other transformations.

Biological Activities and Potential Applications

Methyl (1-methylindolyl)-3-glyoxylate has been the subject of several studies exploring its biological activities and potential applications in pharmaceutical research. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in various biological processes. Recent studies have shown that Methyl (1-methylindolyl)-3-glyoxylate can inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways. This property makes it a potential candidate for the development of novel therapeutic agents for diseases such as cancer and neurodegenerative disorders.

In addition to its enzymatic inhibition properties, Methyl (1-methylindolyl)-3-glyoxylate has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that Methyl (1-methylindolyl)-3-glyoxylate could be useful in treating inflammatory conditions and autoimmune diseases.

Recent Research Advancements

The field of chemical and pharmaceutical research is constantly evolving, and recent advancements have shed new light on the potential applications of Methyl (1-methylindolyl)-3-glyoxylate. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing new antiviral agents. The researchers found that Methyl (1-methylindolyl)-3-glyoxylate exhibited potent antiviral activity against several RNA viruses, including influenza A virus and Zika virus. This discovery opens up new possibilities for the development of antiviral drugs targeting these pathogens.

Another area of active research involves the use of Methyl (1-methylindolyl)-3-glyoxylate in combination with other compounds to enhance therapeutic efficacy. A study published in Bioorganic & Medicinal Chemistry Letters investigated the synergistic effects of Methyl (1-methylindolyl)-3-glyoxylate with known anticancer drugs such as doxorubicin and cisplatin. The results showed that the combination treatment significantly increased cell death in cancer cell lines compared to single-agent treatments. These findings highlight the potential of using Methyl (1-methylindolyl)-3-glyoxylate as part of combination therapies to improve treatment outcomes.

Synthesis and Production Methods

The synthesis of Methyl (1-methylindolyl)-3-glyoxylate has been optimized through various methods to ensure high yields and purity. One common approach involves the reaction of 1-methylindole with glyoxylic acid or its derivatives under controlled conditions. The choice of solvent, temperature, and catalyst can significantly impact the efficiency and selectivity of the reaction. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods that minimize waste generation and energy consumption.

In addition to traditional synthetic routes, biocatalytic methods have also been explored for producing Methyl (1-methylindolyl)-3-glyoxylate. Enzyme-catalyzed reactions offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. A study published in Green Chemistry demonstrated that lipase-catalyzed esterification could be used to synthesize enantiopure forms of Methyl (1-methylindolyl)-3-glyoxylate strong>, which are valuable for pharmaceutical applications requiring high stereoselectivity.

Safety Considerations and Regulatory Status strong>

Safety is a critical aspect when working with any chemical compound, especially those intended for pharmaceutical use. While there are no specific reports indicating significant toxicity or adverse effects associated withMethyl (1-methylin dol yl )- 3 -gly oxyla te strong>, it is essential to handle this compound with appropriate precautions to ensure laboratory safety. Standard practices such as wearing personal protective equipment (PPE), working under fume hoods, and following proper disposal procedures should be adhered to. p > p > p > article > < /response >

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